Cas no 1704069-38-4 (1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine)

1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-(4-bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine
- AM88060
- 1-(1-(4-Bromophenyl)ethyl)-4-(2-((t-butyldimethylsilyl)oxy)ethyl)piperazine
- 1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine
-
- MDL: MFCD28400312
- Inchi: 1S/C20H35BrN2OSi/c1-17(18-7-9-19(21)10-8-18)23-13-11-22(12-14-23)15-16-24-25(5,6)20(2,3)4/h7-10,17H,11-16H2,1-6H3
- InChI Key: IGYBCKFLXMAHLG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(C)N1CCN(CCO[Si](C)(C)C(C)(C)C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 397
- Topological Polar Surface Area: 15.7
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B011147-50mg |
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine |
1704069-38-4 | 50mg |
$ 215.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D626362-500mg |
1-(1-(4-bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine |
1704069-38-4 | 97% | 500mg |
$268 | 2025-02-28 | |
eNovation Chemicals LLC | D626362-500mg |
1-(1-(4-bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine |
1704069-38-4 | 97% | 500mg |
$268 | 2025-02-20 | |
eNovation Chemicals LLC | D626362-500mg |
1-(1-(4-bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine |
1704069-38-4 | 97% | 500mg |
$268 | 2024-05-24 | |
TRC | B011147-100mg |
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine |
1704069-38-4 | 100mg |
$ 355.00 | 2022-06-07 |
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine Related Literature
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
Additional information on 1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine
Comprehensive Overview of 1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine (CAS No. 1704069-38-4)
In the realm of advanced organic chemistry and pharmaceutical research, 1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine (CAS No. 1704069-38-4) has emerged as a compound of significant interest. This piperazine derivative is characterized by its unique structural features, including a 4-bromophenyl moiety and a tert-butyldimethylsilyl (TBS) protecting group, which contribute to its versatility in synthetic applications. Researchers and chemists are increasingly exploring its potential in drug discovery, particularly in the development of CNS-targeting agents and GPCR modulators, aligning with current trends in neurodegenerative disease research.
The compound's CAS No. 1704069-38-4 serves as a critical identifier in chemical databases, ensuring precise tracking in high-throughput screening and structure-activity relationship (SAR) studies. Its piperazine core is a common pharmacophore in bioactive molecules, often associated with improved solubility and binding affinity. The incorporation of a TBS-protected hydroxyethyl side chain further enhances its utility in prodrug design and controlled-release formulations, addressing modern demands for targeted drug delivery systems.
Recent advancements in AI-driven drug discovery have spotlighted compounds like 1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine, as machine learning models prioritize scaffolds with balanced lipophilicity and metabolic stability. This aligns with frequent search queries such as "piperazine derivatives in CNS drugs" and "TBS protection in medicinal chemistry", reflecting the scientific community's focus on optimizing brain permeability and pharmacokinetics. The 4-bromophenyl group, meanwhile, is frequently investigated for its role in halogen bonding interactions, a hot topic in fragment-based drug design.
From a synthetic perspective, the compound's tert-butyldimethylsilyl ether functionality offers robust protection for the hydroxyl group during multi-step reactions, a strategy widely discussed in organic synthesis forums and peptide chemistry circles. This feature is particularly valuable in parallel synthesis and combinatorial chemistry, where reaction conditions must accommodate diverse functional groups. The compound's molecular weight (approximately 425.4 g/mol) and logP values also make it a candidate for blood-brain barrier penetration studies, a recurring theme in Alzheimer's and Parkinson's disease research.
Quality control and analytical characterization of CAS No. 1704069-38-4 typically involve HPLC purity testing, mass spectrometry, and NMR spectroscopy, ensuring compliance with rigorous pharmaceutical standards. These protocols resonate with industry searches for "QC methods for silyl-protected compounds" and "piperazine stability under acidic conditions". Furthermore, the compound's crystalline properties are of interest to X-ray crystallography enthusiasts studying molecular packing and polymorphism.
In conclusion, 1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine represents a multifaceted tool for modern chemical research. Its structural complexity and functional group diversity position it at the intersection of medicinal chemistry, material science, and chemical biology, making it a recurring subject in both academic publications and patent literature. As the pharmaceutical industry continues to explore privileged structures and protecting group strategies, this compound's relevance is poised to grow in alignment with evolving therapeutic challenges.
1704069-38-4 (1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine) Related Products
- 2172601-47-5(2-1-(3-ethoxypropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2243515-84-4(Cyclopropanecarboxylic acid, 1-(3-aminopropyl)-2,2-difluoro-, methyl ester, hydrochloride (1:1))
- 1806022-08-1(2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile)
- 110225-00-8(2-Hexyl-1-dodecanol)
- 2309775-62-8(2-(4-{(6-cyclopropylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)-4H-pyrido1,2-apyrimidin-4-one)
- 103029-76-1(6-Nitroquinolin-3-ol)
- 2171825-88-8(11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane)
- 1486421-28-6(8-phenyl-2-azaspiro4.5decane-4-carboxylic acid)
- 2411337-49-8((2E)-4-(dimethylamino)-N-{5-(thiophen-2-yl)-1,2,4-oxadiazol-3-ylmethyl}but-2-enamide)
- 1806812-92-9(4-Amino-2-(difluoromethyl)-5-fluoropyridine-3-acetic acid)



